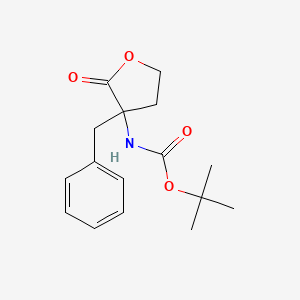![molecular formula C18H14Br3N3 B8132320 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B8132320.png)
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Descripción general
Descripción
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine is a complex organic compound known for its unique structure and versatile applications. This compound features three bromomethyl groups attached to a terpyridine core, making it a valuable building block in coordination chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’‘-terpyridine typically involves the bromination of 4,4’,4’‘-trimethyl-2,2’:6’,2’'-terpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coordination Reactions: The terpyridine core can coordinate with metal ions, forming complex structures useful in materials science and catalysis.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted terpyridine derivatives, metal complexes, and potentially new materials with unique electronic or photophysical properties.
Aplicaciones Científicas De Investigación
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine has several scientific research applications:
Coordination Chemistry: Used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: Incorporated into polymers and other materials to enhance their mechanical and electronic properties.
Biological Studies: Investigated for potential use in drug delivery systems and as probes for biological imaging due to its ability to form stable complexes with metal ions
Mecanismo De Acción
The mechanism by which 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The terpyridine core provides multiple binding sites, allowing for the formation of stable complexes. These complexes can interact with various molecular targets, influencing pathways related to catalysis, electronic properties, and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4’'-Tris(N-pyrrolyl)triphenylamine
- 4,4’,4’'-Tris(N-carbazolyl)triphenylamine
- 4,4’,4’'-Tris(N,N-diphenylamino)triphenylamine
Uniqueness
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine is unique due to its bromomethyl groups, which provide reactive sites for further functionalization. This makes it a versatile building block for synthesizing a wide range of derivatives and complexes, distinguishing it from other similar compounds that may lack such reactive groups .
Propiedades
IUPAC Name |
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br3N3/c19-9-12-1-3-22-15(5-12)17-7-14(11-21)8-18(24-17)16-6-13(10-20)2-4-23-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWUBJQMFRERCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C2=CC(=CC(=N2)C3=NC=CC(=C3)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132238.png)

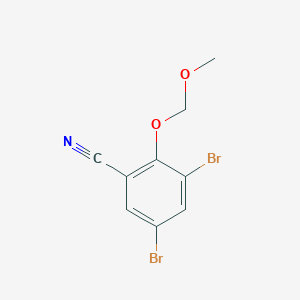

![2-amino-1H-benzo[g]quinazolin-4-one](/img/structure/B8132273.png)
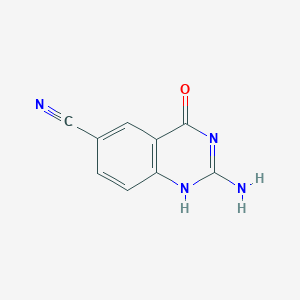
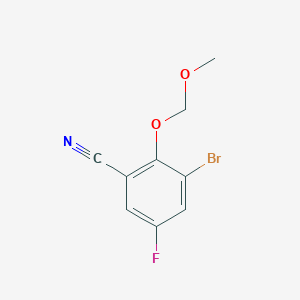
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydroxide](/img/structure/B8132291.png)
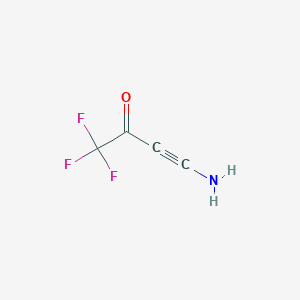

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid](/img/structure/B8132302.png)
![N-cyclohexylcyclohexanamine;(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8132310.png)
